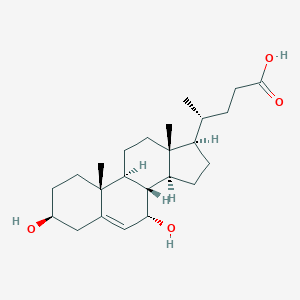
2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known as DCB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides, which are organic compounds that contain a sulfonamide functional group (-SO2NH2). DCB is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide as a protein kinase inhibitor involves its binding to the ATP-binding site of the kinase, thereby preventing the transfer of phosphate groups to the target protein. This results in the inhibition of the kinase activity and the downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide in lab experiments is its high potency and selectivity towards protein kinases. This compound has been shown to have nanomolar inhibitory activity towards several CDKs, making it a valuable tool for studying the regulation of the cell cycle. However, one of the limitations of using this compound is its potential toxicity towards cells, which may affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the use of 2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide in scientific research. One area of interest is the development of this compound analogs with improved potency and selectivity towards specific protein kinases. Another area of interest is the investigation of the role of this compound in the regulation of other cellular processes, such as DNA damage response and DNA repair. Additionally, the potential use of this compound as a therapeutic agent for the treatment of cancer and other diseases is an area of active research.
Synthesemethoden
2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dichlorobenzenesulfonyl chloride with pyridin-4-ylmethanamine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide has been used in scientific research for various purposes, including as an inhibitor of protein kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acids in proteins. This compound has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases (CDKs), which play a critical role in the regulation of the cell cycle.
Eigenschaften
Molekularformel |
C12H10Cl2N2O2S |
|---|---|
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
2,5-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-10-1-2-11(14)12(7-10)19(17,18)16-8-9-3-5-15-6-4-9/h1-7,16H,8H2 |
InChI-Schlüssel |
LROLEMBQNTTXPG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=NC=C2)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



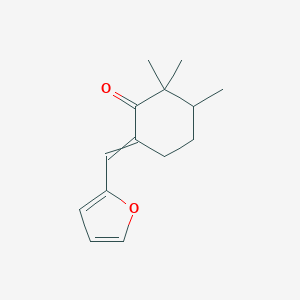
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)
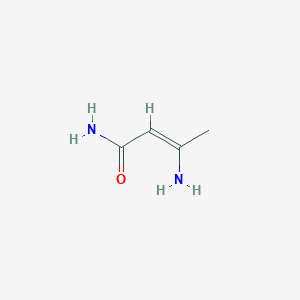
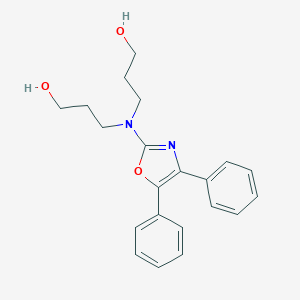
![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)

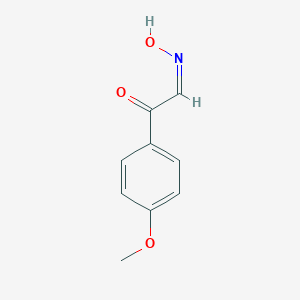
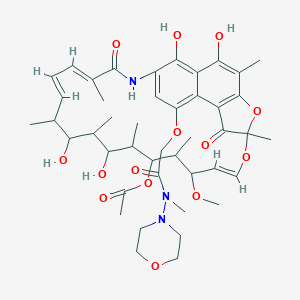
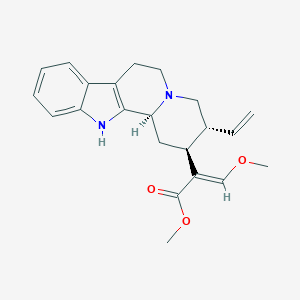
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)
